Methyl 7-Amino-3-oxa-5-heptynoate
Description
Methyl 7-Amino-3-oxa-5-heptynoate is a synthetic organic compound characterized by a unique structure combining an amino group (-NH₂), an ether (oxa) linkage, and an alkyne (C≡C) within a methyl ester framework. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of methylphenidate derivatives, which are central nervous system stimulants . Its structural features, including the electron-deficient alkyne and polar functional groups, contribute to its reactivity in catalytic processes and cycloaddition reactions. Patents highlight its role in stereoselective syntheses, where its configuration influences the enantiomeric purity of final drug products like dexmethylphenidate hydrochloride .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-(4-aminobut-2-ynoxy)acetate |
InChI |
InChI=1S/C7H11NO3/c1-10-7(9)6-11-5-3-2-4-8/h4-6,8H2,1H3 |
InChI Key |
XTUVVPROGMYSNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC#CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
8-O-Acetylshanzhiside Methyl Ester
- Structure : A cyclic methyl ester with acetyl and hydroxyl groups attached to a glycoside backbone .
- Applications: Used as a reference standard in pharmacological research and as an intermediate in fine chemicals. Unlike this compound, it is derived from natural sources (e.g., plants) and lacks alkyne or amino groups, limiting its utility in synthetic drug pathways .
- Reactivity : Hydroxyl and acetyl groups dominate its reactivity, favoring ester hydrolysis over alkyne-based reactions.
Methyl 2-Benzoylamino-3-oxobutanoate
- Structure: Features a benzoylamino group and a ketone adjacent to the ester .
- Applications: Employed in heterocyclic synthesis (e.g., pyrazoles) via condensation reactions. Unlike this compound, its planar aromatic moiety enhances π-π stacking in crystal engineering.
- Reactivity : The ketone group facilitates nucleophilic additions, while the absence of an alkyne limits participation in click chemistry.
Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester isolated from plant resins, with a fused tricyclic framework .
- Applications: Primarily studied in natural product chemistry and materials science. Its rigidity contrasts with the linear flexibility of this compound, making it less suitable for flexible drug scaffolds.
- Reactivity: The conjugated diene system participates in Diels-Alder reactions, unlike the alkyne in this compound.
Comparative Data Table
Industrial Relevance
Patents emphasize this compound’s role in cost-effective methylphenidate production, whereas analogs like sandaracopimaric acid methyl ester are niche materials in resin chemistry .
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